1-Chloroisoquinoline-8-carboxylic acid
Description
1-Chloroisoquinoline-8-carboxylic acid is a heterocyclic compound featuring an isoquinoline backbone substituted with a chlorine atom at position 1 and a carboxylic acid group at position 6.
The compound’s applications are inferred from structural analogs. Isoquinoline derivatives are often explored in medicinal chemistry for their biological activity (e.g., kinase inhibition) and in material science as ligands or intermediates. However, the lack of explicit data on this compound’s uses highlights a research gap.
Properties
IUPAC Name |
1-chloroisoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-8-6(4-5-12-9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRALCTAJBBQSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001284350 | |
| Record name | 1-Chloro-8-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337879-52-3 | |
| Record name | 1-Chloro-8-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337879-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-8-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithiation of Halogenated Isoquinoline Followed by Carboxylation
One of the most reliable methods involves the lithiation of a halogenated isoquinoline precursor, followed by reaction with carbon dioxide to introduce the carboxylic acid group.
-
- A halogenated isoquinoline such as 4-bromo-1-chloroisoquinoline is dissolved in dry tetrahydrofuran (THF).
- The solution is cooled to -80 °C under an inert atmosphere (argon).
- A strong base, typically tert-butyl lithium (t-BuLi), is added dropwise to generate the lithiated intermediate.
- After stirring at low temperature, carbon dioxide is bubbled into the reaction mixture to carboxylate the lithiated species.
- The reaction mixture is then quenched with water and made basic with sodium hydroxide solution.
- Acidification with concentrated hydrochloric acid precipitates the this compound.
- The product is filtered, washed, and dried.
Yield: Approximately 75% isolated yield has been reported under optimized conditions.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Lithiation | tert-butyl lithium, THF, -80 °C, argon | Generates lithiated intermediate |
| Carboxylation | Carbon dioxide, THF | Introduces carboxyl group |
| Work-up | Water, NaOH, HCl | Precipitates product |
| Purification | Filtration, washing, drying | Obtains pure acid |
Formamide-Catalyzed Activation and Chlorination of Carboxylic Acids
Recent research highlights a novel approach to activate aromatic carboxylic acids, including isoquinoline carboxylic acids, via formamide catalysis to generate acid chlorides as intermediates.
-
- Formylpyrrolidine (FPyr) or dimethylformamide (DMF) catalyzes the conversion of carboxylic acids into acid chlorides using chlorinating agents.
- The reaction proceeds efficiently at moderate temperatures (40-80 °C).
- Acid chlorides are isolated in high yields (79-90%) and can be used for further derivatization.
- This method provides a mild and efficient route to reactive intermediates essential for synthesizing derivatives of this compound.
| Catalyst | Temperature | Reaction Time | Yield of Acid Chloride |
|---|---|---|---|
| FPyr (10-20 mol%) | 40-80 °C | ≤4 hours | 79-90% |
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Lithiation & CO2 Carboxylation | t-BuLi, THF, CO2, -80 °C, inert atmosphere | High regioselectivity, good yield (75%) | Requires low temperature, strong base |
| Recrystallization Purification | Lower alcohols, NaOH, high temp & pressure | Improves purity, scalable | Requires controlled heating & pressure |
| Formamide-Catalyzed Chlorination | FPyr or DMF, chlorinating agents, 40-80 °C | Mild conditions, high yield acid chlorides | Requires chlorinating agents |
Research Findings and Notes
- The lithiation/carboxylation method is well-established for preparing carboxylic acids on isoquinoline rings with halogen substituents, providing good yields and regioselectivity.
- Recrystallization under pressure with controlled cooling is effective for purification but less for initial synthesis; it is more relevant to related chloroquinoline carboxylic acids and can be adapted for isoquinoline derivatives.
- Formamide catalysis represents a modern, environmentally friendly approach to generate acid chlorides, useful as intermediates for further functionalization of this compound derivatives.
- The choice of method depends on the scale, purity requirements, and downstream applications of the compound.
Chemical Reactions Analysis
1-Chloroisoquinoline-8-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions with heteroaryl boronic acids and esters.
Common reagents for these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 1-Chloroisoquinoline-8-carboxylic acid exhibits antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against several bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The compound's mechanism of action was linked to its ability to disrupt bacterial cell wall synthesis, making it a candidate for further pharmacological studies.
Anticancer Properties
Another significant application is in cancer research. A case study highlighted in Cancer Research showed that derivatives of this compound inhibited the proliferation of cancer cells in vitro. The study focused on its effects on breast and prostate cancer cell lines, revealing that the compound induces apoptosis through the activation of specific cellular pathways.
Organic Synthesis
Synthetic Intermediate
In organic synthesis, this compound serves as an important intermediate for synthesizing various bioactive molecules. Its derivatives are utilized in the preparation of isoquinoline-based compounds, which have applications in pharmaceuticals and agrochemicals. A comprehensive review published in Synthesis outlines several synthetic routes involving this compound, emphasizing its versatility as a building block in complex molecule construction.
Material Science
Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research published in Macromolecules demonstrated that polymers modified with this compound exhibited improved resistance to thermal degradation compared to unmodified polymers.
Data Tables
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity against bacterial strains | Journal of Medicinal Chemistry |
| Anticancer activity in breast and prostate cells | Cancer Research | |
| Organic Synthesis | Intermediate for isoquinoline derivatives | Synthesis |
| Material Science | Enhancing thermal stability in polymers | Macromolecules |
Mechanism of Action
The mechanism of action of 1-chloroisoquinoline-8-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to antiproliferative effects in cancer cells . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 1-chloroisoquinoline-8-carboxylic acid and related compounds:
Key Observations
Positional Isomerism: 8-Chloroisoquinoline-1-carboxylic acid (CAS 1416714-06-1) is a positional isomer of the target compound. The swapped positions of chlorine and carboxylic acid groups could lead to divergent electronic properties and biological activity. For instance, the carboxylic acid at position 1 may alter hydrogen-bonding interactions in drug-receptor binding .
Functional Group Impact: Replacing the carboxylic acid with a methyl group (as in 1-chloro-8-methylisoquinoline) reduces molecular weight (177.63 vs. The aldehyde group in 2-chloro-8-methyl-3-quinoline carboxaldehyde introduces electrophilic reactivity, enabling conjugation reactions absent in carboxylic acid derivatives .
Hydroxy vs. This trade-off may influence metal chelation properties, a hallmark of hydroxyquinoline derivatives .
Research Implications and Gaps
- Synthetic Challenges: The discontinued status of this compound underscores synthetic or stability issues, possibly due to steric hindrance between the chlorine and carboxylic acid groups .
- Material Science: The chlorine and carboxylic acid groups in isoquinoline derivatives could serve as coordination sites for metal-organic frameworks (MOFs), though this remains untested for the target compound.
Biological Activity
1-Chloroisoquinoline-8-carboxylic acid (CIQCA) is a synthetic organic compound with the molecular formula C₁₀H₆ClNO₂ and a molecular weight of approximately 207.62 g/mol. It features a chloro substituent at the first position and a carboxylic acid group at the eighth position of the isoquinoline ring. This unique substitution pattern is believed to influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- CAS Number : 1337879-52-3
- Molecular Structure :
O=C(O)/C1=C/C=C\C2=C1C(Cl)=NC=C2
Biological Activity Overview
Research indicates that CIQCA exhibits several biological activities, including:
- Antimicrobial Properties : Studies suggest that CIQCA shows activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics.
- Anticancer Potential : Preliminary research indicates that CIQCA may inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. This effect is hypothesized to be mediated through apoptosis induction and cell cycle arrest mechanisms .
- Enzyme Inhibition : CIQCA has been investigated for its ability to inhibit specific enzymes involved in critical biochemical pathways, which could have therapeutic implications in treating diseases characterized by dysregulated enzyme activity.
The mechanism through which CIQCA exerts its biological effects is not fully elucidated but is believed to involve:
- Electrophilic Interactions : As an electrophile, CIQCA can react with nucleophilic sites in proteins, potentially leading to enzyme inhibition or disruption of cellular signaling pathways.
- Modulation of Cellular Processes : The compound may influence various cellular processes by binding to specific receptors or enzymes, altering their activity and affecting downstream signaling pathways.
Research Findings
A summary of key research findings regarding the biological activity of CIQCA includes:
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that CIQCA exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
- Cancer Cell Line Studies : In vitro studies revealed that treatment with CIQCA resulted in a dose-dependent decrease in viability of lung cancer cells, with significant effects observed at concentrations as low as 10 µM.
Q & A
Basic: What are the recommended synthetic routes for 1-chloroisoquinoline-8-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves chlorination of isoquinoline precursors or functionalization of carboxylic acid derivatives. Key steps include:
- Chlorination: Use sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions, monitoring reaction progress via TLC or HPLC .
- Carboxylic Acid Activation: Convert the acid to an acyl chloride using thionyl chloride (SOCl₂) to enhance reactivity in subsequent coupling reactions .
- Yield Optimization: Adjust stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agent), temperature (60–80°C), and reaction time (4–8 hrs). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
